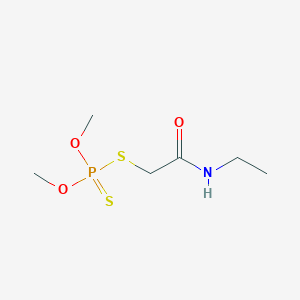

![molecular formula C12H18Cl2N2 B175176 (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1217827-86-5](/img/structure/B175176.png)

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

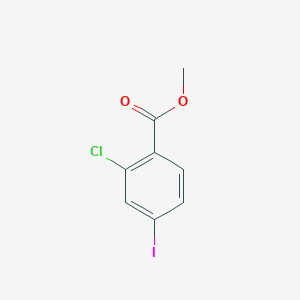

“(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” is a chemical compound with the molecular formula C5H12Cl2N2 . It is a derivative of 2,5-diazabicyclo[2.2.1]heptane, a rigid bicyclic counterpart of the piperazine ring . This compound is often used in synthetic chemistry and pharmaceutical research .

Synthesis Analysis

The synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives has been described in several studies . A practical synthesis method involves a Staudinger reduction of an azide to facilitate a transannular cyclization . This method provides ready access to the 2,5-diazabicyclo[2.2.1]heptane scaffold on a gram scale .Molecular Structure Analysis

The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized . The asymmetric unit contains two crystallographically independent cages of 2,5-diazabicyclo[2.2.1]heptane, each cage being protonated at the two nitrogen sites .Chemical Reactions Analysis

The 2,5-diazabicyclo[2.2.1]heptane scaffold is incorporated into a variety of compounds having pharmacological and catalytic applications . For instance, it has been used in the multicomponent synthesis of new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates .Physical And Chemical Properties Analysis

The molecular weight of “(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” is 171.07 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Active Pharmaceutical Intermediate

This compound is used as an active pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical products .

Synthesis of Chiral Diazabicyclic Ligands

“(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” can be used as a starting material for the synthesis of chiral diazabicyclic ligands . These ligands are applicable in the preparation of dicopper(II) complexes .

Preparation of Diazabicyclo Derivatives as Catalysts

This compound can also serve as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives . These derivatives act as catalysts and are applicable in asymmetric catalysis reactions .

Organocatalyst in Biginelli Reaction

“(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” can be used as an organocatalyst in the Biginelli reaction . This reaction involves the condensation of aromatic aldehydes with ethyl acetoacetate and urea .

Synthesis of Mono-Protected DBH Compound

The compound has been used in the practical, gram-scale synthesis of the mono-protected DBH (diazabicycloheptane) compound .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.2ClH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQADNDJRIUBIRR-AQEKLAMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CN2CC3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN[C@@H]1CN2CC3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628453 |

Source

|

| Record name | (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride | |

CAS RN |

1217827-86-5 |

Source

|

| Record name | (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)

![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)

![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)